3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one
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Overview
Description
The compound “3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one” is a complex organic molecule that features a combination of indole, thiazole, and piperidine moieties. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The incorporation of thiazole and piperidine rings further enhances the compound’s potential for various applications in pharmaceuticals and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one” typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . The piperidine ring is often incorporated via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced indole compounds, and substituted piperidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities .
Medicine
In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of “3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one” involves its interaction with various molecular targets. The indole ring can bind to specific receptors, modulating their activity. The thiazole ring can interact with enzymes, inhibiting their function. The piperidine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiazole derivatives: Compounds with antimicrobial and anticancer activities.
Piperidine derivatives: Molecules used in pharmaceuticals for their bioactive properties.
Uniqueness
The uniqueness of “3-{[2-(piperidin-1-yl)-1,3-thiazol-5-yl]methylidene}-1H-indol-2-one” lies in its combination of three distinct moieties, each contributing to its overall biological activity and versatility in various applications. This multi-functional nature makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H17N3OS/c21-16-14(13-6-2-3-7-15(13)19-16)10-12-11-18-17(22-12)20-8-4-1-5-9-20/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,19,21) |
InChI Key |
ICWVVIDPHHJAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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